molecular formula C10H5ClN2O2 B15067700 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one

7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one

Cat. No.: B15067700
M. Wt: 220.61 g/mol
InChI Key: TZYARMUOZCABSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one is a heterocyclic compound that features a unique fusion of isoxazole and quinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloroquinoline-3-carbaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization using an acid catalyst . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Properties

Molecular Formula

C10H5ClN2O2

Molecular Weight

220.61 g/mol

IUPAC Name

7-chloro-1H-[1,2]oxazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C10H5ClN2O2/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-15-10(7)14/h1-4,13H

InChI Key

TZYARMUOZCABSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1Cl)C(=O)ON3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.